Cas no 819871-70-0 (1H-Indene, 3-(2-methyl-1-propenyl)-)

1H-Indene, 3-(2-methyl-1-propenyl)- structure
819871-70-0 structure
Product name:1H-Indene, 3-(2-methyl-1-propenyl)-
CAS No:819871-70-0
MF:C13H14
MW:170.25026
CID:701827
PubChem ID:593413

1H-Indene, 3-(2-methyl-1-propenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene, 3-(2-methyl-1-propenyl)-
    • 3-(2-methylprop-1-enyl)-1H-indene
    • 819871-70-0
    • FEXGRHGTFRQYQI-UHFFFAOYSA-N
    • DTXSID80343947
    • 3-(2-Methyl-propenyl)-1H-indene
    • 3-(2-Methyl-1-propenyl)-1H-indene #
    • Inchi: InChI=1S/C13H14/c1-10(2)9-12-8-7-11-5-3-4-6-13(11)12/h3-6,8-9H,7H2,1-2H3
    • InChI Key: FEXGRHGTFRQYQI-UHFFFAOYSA-N
    • SMILES: CC(=CC1=CCC2=CC=CC=C21)C

Computed Properties

  • Exact Mass: 170.109550447g/mol
  • Monoisotopic Mass: 170.109550447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 0Ų

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